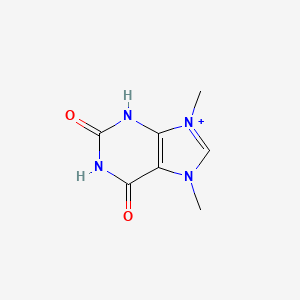
Tiagabine diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiagabine diol is a derivative of tiagabine, an anticonvulsant medication primarily used in the treatment of epilepsy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tiagabine diol typically involves the modification of tiagabine through the introduction of hydroxyl groups. One common method includes the oxidation of tiagabine using specific oxidizing agents under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tiagabine diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield tiagabine ketone, while reduction may regenerate tiagabine.
Applications De Recherche Scientifique
Tiagabine diol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities.
Biology: Studied for its potential effects on gamma-aminobutyric acid (GABA) uptake and its role in neurotransmission.
Medicine: Investigated for its potential use as an anticonvulsant and its effects on anxiety and neuropathic pain.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.
Mécanisme D'action
Tiagabine diol exerts its effects by inhibiting the reuptake of gamma-aminobutyric acid (GABA) into presynaptic neurons. This increases the availability of GABA in the synaptic cleft, enhancing its inhibitory effects on neurotransmission. The molecular targets include GABA transporters, particularly the GABA transporter subtype 1 (GAT1).
Comparaison Avec Des Composés Similaires
Similar Compounds
Tiagabine: The parent compound, primarily used as an anticonvulsant.
Gabapentin: Another anticonvulsant with a different mechanism of action.
Pregabalin: Similar to gabapentin, used for neuropathic pain and epilepsy.
Uniqueness
Tiagabine diol is unique due to the presence of two hydroxyl groups, which may alter its pharmacokinetic and pharmacodynamic properties compared to tiagabine. This structural modification can influence its solubility, stability, and interaction with biological targets, potentially leading to different therapeutic effects and applications.
Propriétés
Numéro CAS |
2125725-84-8 |
|---|---|
Formule moléculaire |
C20H27NO4S2 |
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
(3R)-1-[3,4-dihydroxy-4,4-bis(3-methylthiophen-2-yl)butyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H27NO4S2/c1-13-6-10-26-17(13)20(25,18-14(2)7-11-27-18)16(22)5-9-21-8-3-4-15(12-21)19(23)24/h6-7,10-11,15-16,22,25H,3-5,8-9,12H2,1-2H3,(H,23,24)/t15-,16?/m1/s1 |
Clé InChI |
LRLPWDNQYQPWNA-AAFJCEBUSA-N |
SMILES isomérique |
CC1=C(SC=C1)C(C2=C(C=CS2)C)(C(CCN3CCC[C@H](C3)C(=O)O)O)O |
SMILES canonique |
CC1=C(SC=C1)C(C2=C(C=CS2)C)(C(CCN3CCCC(C3)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



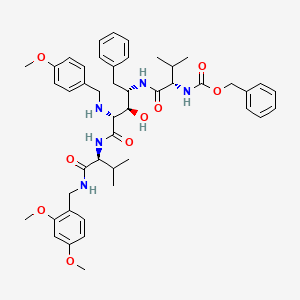
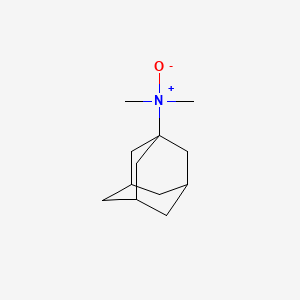
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate](/img/structure/B12786751.png)
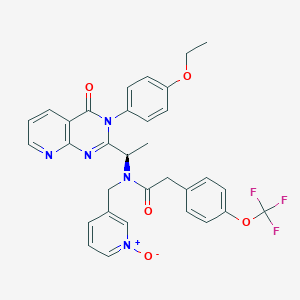



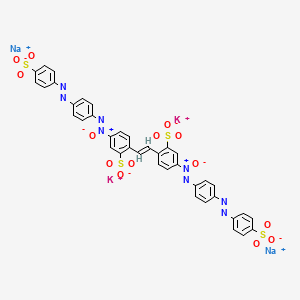
![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
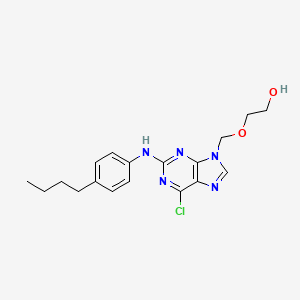
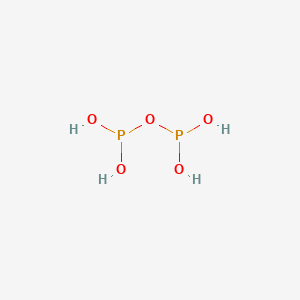
![N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide](/img/structure/B12786806.png)
